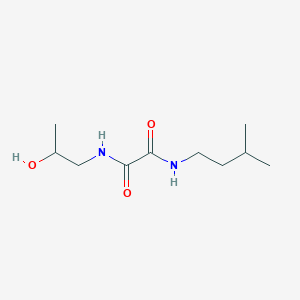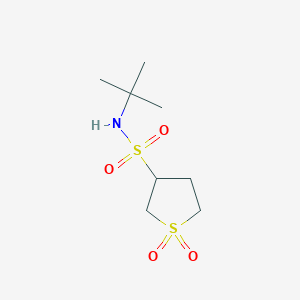
N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide, commonly known as HMB, is a metabolite of the essential amino acid leucine. HMB has been extensively studied for its potential benefits in sports nutrition, muscle growth, and overall health. In
Mecanismo De Acción
HMB works by activating the mTOR signaling pathway, which is responsible for regulating muscle protein synthesis and muscle growth. HMB also works by inhibiting the activity of enzymes that break down muscle proteins, which helps to reduce muscle protein breakdown and improve muscle recovery after exercise.
Biochemical and Physiological Effects
HMB has been shown to increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle recovery after exercise. HMB has also been shown to reduce muscle damage and inflammation, improve immune function, and reduce the risk of chronic diseases such as osteoporosis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMB has several advantages for lab experiments, including its ability to improve muscle recovery and reduce muscle damage and inflammation. However, HMB also has limitations, including its potential to interact with other drugs and supplements, and its potential to cause side effects such as gastrointestinal distress.
Direcciones Futuras
For HMB research include exploring its potential benefits in reducing the risk of chronic diseases and its potential to improve cognitive function and mental health.
Métodos De Síntesis
HMB can be synthesized by the reaction of 3-methylbutanol with ethanediamine, followed by the addition of 2-hydroxypropyl chloride. The resulting product is a white crystalline powder with a molecular weight of 179.27 g/mol.
Aplicaciones Científicas De Investigación
HMB has been studied for its potential benefits in sports nutrition, muscle growth, and overall health. HMB has been shown to increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle recovery after exercise. HMB has also been studied for its potential benefits in reducing muscle damage and inflammation, improving immune function, and reducing the risk of chronic diseases such as osteoporosis and cardiovascular disease.
Propiedades
IUPAC Name |
N'-(2-hydroxypropyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-7(2)4-5-11-9(14)10(15)12-6-8(3)13/h7-8,13H,4-6H2,1-3H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOFQRSYICPHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)